Cas no 74209-33-9 (3-chloro-7-nitro-1H-indazole)
3-chloro-7-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole, 3-chloro-7-nitro-
- 3-Chloro-7-nitro-1H-indazole
- 3-chloro-7-nitro-2H-indazole
- AS-50872
- CS-0051404
- ZCA20933
- PB22583
- P11304
- MFCD11976299
- 3-Chloro-7-nitroindazole
- J-512307
- 74209-33-9
- 1H-INDAZOLE,3-CHLORO-7-NITRO-
- AKOS025396240
- SY098813
- DTXSID20479936
- 3-chloro-7-nitro-1H-indazole
-
- MDL: MFCD11976299
- Inchi: 1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
- InChI Key: ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.9992041g/mol
- Monoisotopic Mass: 196.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 74.5Ų
3-chloro-7-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238139-25g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 25g |
$287 | 2023-02-17 | |
| Apollo Scientific | OR921456-1g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 1g |
£150.00 | 2023-09-01 | |
| Apollo Scientific | OR921456-5g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 5g |
£445.00 | 2023-09-01 | |
| Chemenu | CM238139-5g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 5g |
$320 | 2021-08-04 | |
| Chemenu | CM238139-10g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 10g |
$525 | 2021-08-04 | |
| TRC | C385295-500mg |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385295-1g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 1g |
$ 70.00 | 2022-06-06 | ||
| TRC | C385295-5g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 5g |
$ 250.00 | 2022-06-06 | ||
| Alichem | A269002776-5g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 5g |
$359.10 | 2023-09-01 | |
| Alichem | A269002776-10g |
3-Chloro-7-nitro-1H-indazole |
74209-33-9 | 95% | 10g |
$600.27 | 2023-09-01 |
3-chloro-7-nitro-1H-indazole Suppliers
3-chloro-7-nitro-1H-indazole Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-chloro-7-nitro-1H-indazole
3-Chloro-7-Nitro-1H-Indazole: A Comprehensive Overview
3-Chloro-7-nitro-1H-indazole, also known by its CAS number 74209-33-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazoles, which are bicyclic structures consisting of a benzene ring fused to an imidazole ring. The presence of a chlorine atom at the 3-position and a nitro group at the 7-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3-chloro-7-nitro-1H-indazole typically involves multi-step reactions, often starting from indole derivatives. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of nitration reactions followed by chlorination to achieve the desired substitution pattern. These methods not only enhance the scalability of production but also pave the way for further functionalization of the molecule.
One of the most intriguing aspects of 3-chloro-7-nitro-1H-indazole is its potential in medicinal chemistry. The compound has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. A study published in 2023 demonstrated that this compound exhibits potent inhibitory effects against several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer therapy.
The electronic properties of 3-chloro-7-nitro-1H-indazole are another area of active research. The nitro group at the 7-position acts as an electron-withdrawing substituent, significantly influencing the molecule's reactivity and stability. This characteristic has led to its application in various catalytic processes and as a building block in organic synthesis. Recent studies have also explored its use in materials science, particularly in the development of novel semiconducting materials.
In terms of physical properties, 3-chloro-7-nitro-1H-indazole is known for its high melting point and moderate solubility in organic solvents. These properties make it suitable for applications requiring thermal stability and controlled release mechanisms. Furthermore, its UV-vis absorption characteristics have been studied extensively, revealing potential applications in optoelectronic devices.
The environmental impact and safety profile of 3-chloro-7-nitro-1H-indazole are critical considerations for its widespread use. Recent toxicity studies indicate that while the compound exhibits low acute toxicity, long-term exposure may pose risks to aquatic life. As such, efforts are being made to develop eco-friendly synthesis routes and disposal methods to minimize environmental hazards.
In conclusion, 3-chloro-7-nitro-1H-indazole, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Its potential as a drug candidate, material precursor, and chemical building block underscores its importance in modern chemistry. As research progresses, further insights into its mechanisms of action and optimization strategies will undoubtedly expand its utility across diverse fields.
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